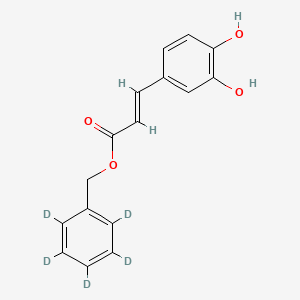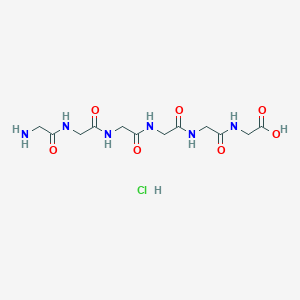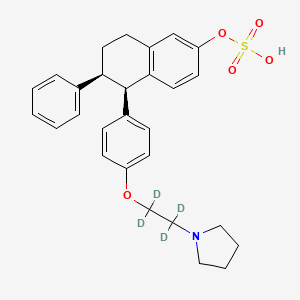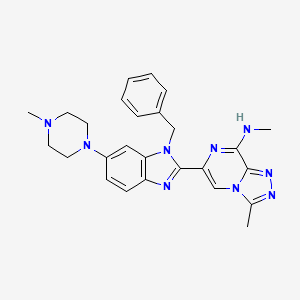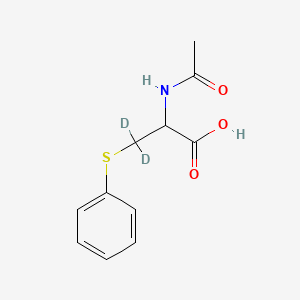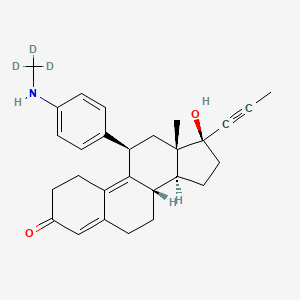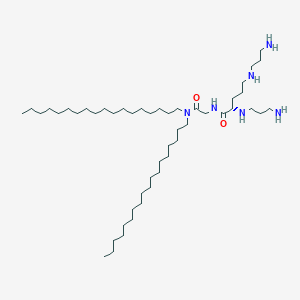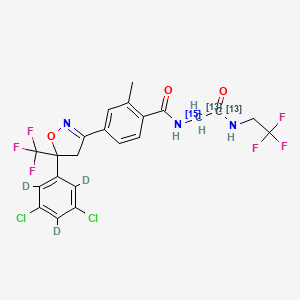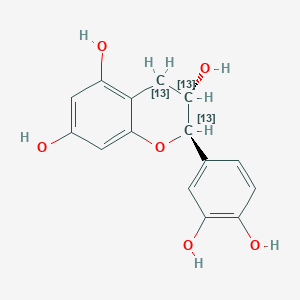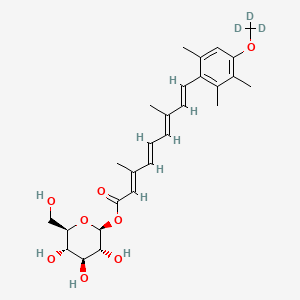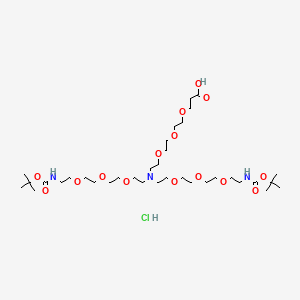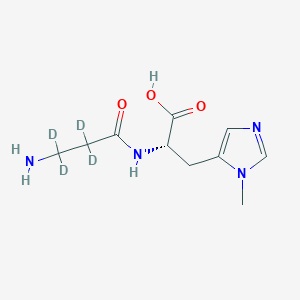
L-Anserine-d4 (N-beta-alanyl-d4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Anserine-d4 (N-beta-alanyl-d4) is a stable isotope-labeled compound, specifically a dipeptide consisting of beta-alanine and histidine. It is often used in scientific research for its unique properties and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of deuterium atoms, which replace specific hydrogen atoms, making it useful for tracing and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Anserine-d4 (N-beta-alanyl-d4) is typically synthesized through organic synthesis methods. The process involves the incorporation of deuterium atoms into the beta-alanine and histidine molecules. The synthesis requires precise control of reaction conditions to ensure the correct placement of deuterium atoms. Common reagents used in the synthesis include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of L-Anserine-d4 (N-beta-alanyl-d4) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes multiple purification steps to isolate the desired compound and remove any impurities. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions
L-Anserine-d4 (N-beta-alanyl-d4) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents like alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of L-Anserine-d4 (N-beta-alanyl-d4), while reduction can produce reduced forms of the compound.
Scientific Research Applications
L-Anserine-d4 (N-beta-alanyl-d4) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for tracing and quantifying compounds.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of beta-alanine and histidine in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of L-Anserine-d4 (N-beta-alanyl-d4) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for precise tracing and analysis of its metabolic pathways. The compound can interact with enzymes and receptors involved in the metabolism of beta-alanine and histidine, providing insights into their biological functions and effects.
Comparison with Similar Compounds
L-Anserine-d4 (N-beta-alanyl-d4) can be compared with other similar compounds, such as:
L-Anserine: The non-deuterated form of the compound, used in similar research applications but without the tracing capabilities provided by deuterium.
Carnosine: Another dipeptide consisting of beta-alanine and histidine, used in various biological and medical studies.
Beta-Alanine: A single amino acid that is a component of L-Anserine-d4 (N-beta-alanyl-d4) and carnosine, studied for its role in muscle function and metabolism.
L-Anserine-d4 (N-beta-alanyl-d4) stands out due to its stable isotope labeling, which provides unique advantages in tracing and analytical studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C10H16N4O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1/i2D2,3D2 |
InChI Key |
MYYIAHXIVFADCU-XDTSEJTKSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1C)C(=O)O)C([2H])([2H])N |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


